molecular formula C12H10N2O3 B14193081 Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate CAS No. 922525-21-1

Methyl 4-(3-oxo-3lambda~5~-pyrimidin-4-yl)benzoate

Cat. No.: B14193081
CAS No.: 922525-21-1
M. Wt: 230.22 g/mol
InChI Key: RJENECCUXYWVDH-UHFFFAOYSA-N
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Description

6-[4-(Methoxycarbonyl)phenyl]pyrimidine 1-oxide is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a methoxycarbonyl group at the 4-position and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Methoxycarbonyl)phenyl]pyrimidine 1-oxide typically involves the reaction of 4-(methoxycarbonyl)benzaldehyde with a suitable pyrimidine derivative under oxidative conditions. Common reagents used in this synthesis include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Methoxycarbonyl)phenyl]pyrimidine 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

6-[4-(Methoxycarbonyl)phenyl]pyrimidine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(Methoxycarbonyl)phenyl]pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)phenylpyrimidine: Lacks the oxide group at the 1-position.

    6-Phenylpyrimidine 1-oxide: Lacks the methoxycarbonyl group at the 4-position.

    4-(Methoxycarbonyl)phenylpyrimidine 2-oxide: The oxide group is at the 2-position instead of the 1-position.

Uniqueness

6-[4-(Methoxycarbonyl)phenyl]pyrimidine 1-oxide is unique due to the presence of both the methoxycarbonyl group and the oxide group at specific positions on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

922525-21-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 4-(3-oxidopyrimidin-3-ium-4-yl)benzoate

InChI

InChI=1S/C12H10N2O3/c1-17-12(15)10-4-2-9(3-5-10)11-6-7-13-8-14(11)16/h2-8H,1H3

InChI Key

RJENECCUXYWVDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=[N+](C=NC=C2)[O-]

Origin of Product

United States

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